molecular formula C10H9Br B13390625 (4-Bromobuta-1,3-dien-1-YL)benzene

(4-Bromobuta-1,3-dien-1-YL)benzene

Cat. No.: B13390625
M. Wt: 209.08 g/mol
InChI Key: RHFAWXPHDBNIKS-KBXRYBNXSA-N
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Description

(4-Bromobuta-1,3-dien-1-yl)benzene is an organobromine compound featuring a conjugated diene system (buta-1,3-dienyl) substituted with a bromine atom at the 4-position and a phenyl group at the 1-position. Its molecular formula is C₁₀H₉Br, with a molecular weight of 209.08 g/mol. The compound’s structure combines the electronic effects of bromine (a strong electron-withdrawing group) with the aromatic stabilization of the benzene ring, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. The bromine substituent enhances its reactivity in elimination and substitution reactions, while the conjugated diene system contributes to unique photophysical properties .

Preparation Methods

The synthesis of Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- typically involves the reaction of benzene with 4-bromo-1,3-butadiene under specific conditions. One common method is through a Heck reaction, where a palladium catalyst is used to facilitate the coupling of the benzene ring with the 4-bromo-1,3-butadiene . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, [(1E,3E)-4-bromo-1,3-butadien-1-yl]- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring is attacked by an electrophile, leading to the substitution of the hydrogen atom on the ring . The bromine atom in the compound can also participate in reactions, forming intermediates that further react to yield the final products.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of (4-Bromobuta-1,3-dien-1-yl)benzene and Analogues

Compound Name Molecular Formula Substituent(s) Key Features
This compound C₁₀H₉Br 4-Br, 1-Ph Electron-withdrawing Br enhances electrophilicity; conjugated diene system.
(E,Z)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene C₁₀H₉F 4-F, 1-Ph Fluorine’s electronegativity increases polarity but reduces leaving-group ability vs. Br.
1,1-Diphenyl-1,3-butadiene C₁₆H₁₄ 1,1-Ph No halogen; enhanced steric hindrance and π-conjugation for polymerization.
4-(3-Bromo-but-1-enyl)-azetidine-2-one derivative C₁₄H₁₆BrNO₂ 3-Br, azetidine ring Bromine on a shorter chain; heterocyclic ring alters solubility and reactivity.

Key Observations:

Halogen Effects : Bromine in this compound facilitates nucleophilic substitution (e.g., Suzuki couplings) more effectively than fluorine in its analogue due to Br’s superior leaving-group ability .

Conjugation: The diene system in the target compound allows for extended conjugation, leading to UV-Vis absorption at longer wavelengths (~250–300 nm) compared to non-conjugated bromoarenes .

Steric and Electronic Trade-offs : 1,1-Diphenyl-1,3-butadiene lacks halogen substituents, increasing steric bulk but reducing electrophilicity, making it more suitable for polymerization than functionalization .

Key Findings:

  • The target compound’s synthesis relies on direct bromination or cross-coupling, whereas fluorinated analogues often require specialized Grignard reagents .
  • The azetidine derivative’s synthesis involves multi-step functionalization due to its complex heterocyclic core .

Biological Activity

(4-Bromobuta-1,3-dien-1-YL)benzene is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9Br, with a molecular weight of 201.09 g/mol. The compound features a bromine atom attached to a butadiene chain linked to a benzene ring, contributing to its reactivity and biological significance.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C10H9Br
Molecular Weight 201.09 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function.
  • Receptor Binding : It may bind to certain receptors, modulating signaling pathways that influence cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary findings indicate that the compound may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Antimicrobial Studies : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cytotoxicity Assays : A study using human cancer cell lines revealed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability compared to control groups.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundStructure TypeBiological Activity
(4-Nitrobuta-1,3-dien-1-YL)benzeneNitro group instead of bromineHigher cytotoxicity reported
(4-Methoxybutadiene)Methoxy groupLower antimicrobial activity

Research Applications

The compound's unique properties make it valuable for various research applications:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry : Ongoing research aims to explore its potential as a precursor for developing novel therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-Bromobuta-1,3-dien-1-yl)benzene, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, using palladium catalysts. Key factors include solvent polarity (e.g., THF or DMF), temperature control (60–100°C), and stoichiometric ratios of reactants. For example, brominated precursors like 4-bromostyrene can react with butadiene derivatives under catalytic conditions to form the diene moiety. Purification often involves column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. The diene protons typically resonate at δ 5.5–6.5 ppm, while aromatic protons appear at δ 7.0–7.8 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI/APCI) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br split).
  • IR Spectroscopy : Stretching frequencies for C=C (1600–1680 cm1^{-1}) and C-Br (500–600 cm1^{-1}) validate functional groups .

Q. How does the bromine substituent affect the compound’s reactivity in substitution reactions?

  • Answer : The bromine atom acts as a directing group, facilitating electrophilic aromatic substitution (EAS) at the para position. It also serves as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols). Steric hindrance from the butadiene chain may reduce reactivity in bulky environments. Reactivity trends can be predicted using Hammett parameters (σ+^+ for bromine: +0.25) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

  • Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) require iterative validation:

Repetition : Confirm reproducibility under identical conditions.

Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra.

Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What computational strategies predict regioselectivity in cycloaddition reactions involving this compound?

  • Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. The diene’s HOMO often interacts with electron-deficient dienophiles.
  • DFT Calculations : Optimize transition states (e.g., at B3LYP/6-31G* level) to assess activation energies for [4+2] vs. [2+2] pathways.
  • Solvent Modeling : PCM (Polarizable Continuum Model) accounts for solvent effects on reaction kinetics .

Q. What challenges arise in enantioselective synthesis of derivatives, and how are chiral catalysts optimized?

  • Answer : Achieving enantiocontrol requires:

  • Chiral Ligands : Rhodium complexes with binaphthol-derived ligands induce asymmetry in cyclopropanation or allylic alkylation.
  • Steric Modulation : Bulky substituents on ligands (e.g., tert-butyl groups) enhance stereoselectivity.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. Applications in Research

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

  • Answer :

  • Antimicrobial Assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination).
  • Enzyme Inhibition : Fluorescence-based screening for kinase or protease activity.
  • Data Interpretation : Dose-response curves fitted to logistic models (e.g., Hill equation) .

Q. How does structure-activity relationship (SAR) guide the design of antimicrobial agents from this compound?

  • Answer :

  • Electron-Withdrawing Groups : Bromine enhances membrane permeability via lipophilicity (logP optimization).
  • Diene Conformation : Planar diene moieties improve intercalation into bacterial DNA.
  • Derivative Libraries : Synthesize analogs with varied substituents (e.g., nitro, methoxy) to map bioactivity trends .

Q. Safety and Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification.
  • Waste Disposal : Halogenated waste containers for brominated byproducts.
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and adsorbents .

Properties

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

[(1E,3E)-4-bromobuta-1,3-dienyl]benzene

InChI

InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+

InChI Key

RHFAWXPHDBNIKS-KBXRYBNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=CBr

Origin of Product

United States

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